N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3S/c1-36-25-10-6-5-9-23(25)33-26(31-32-28(33)37-18-24(34)22-7-3-2-4-8-22)17-30-27(35)29-14-19-11-20(15-29)13-21(12-19)16-29/h2-10,19-21H,11-18H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGZJQJAEKYIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the adamantane moiety is attached through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylethyl moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and adamantane moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Adamantane-Containing Triazole Derivatives
5-(Adamantane-1-yl)-4-R-4H-1,2,4-Triazole-3-Thiones ()
These derivatives (e.g., R = methyl or phenyl) share the adamantane-triazole backbone but lack the methoxyphenyl and phenylethyl sulfanyl substituents. Key differences include:
- Synthetic Route : Cyclization of hydrazincarbothioamides in alkaline media vs. multi-step coupling for the target compound.
- Physical Properties : Melting points for 5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione (Compound I) and its phenyl analog (Compound II) range from 165–190°C, lower than the target compound’s higher molecular weight (516.65 vs. ~300–400 for these analogs) .
- Bioactivity : Demonstrated antihypoxic activity in rodent models (e.g., increased survival time under hypoxia), suggesting the adamantane-triazole framework may confer neuroprotective effects. The target compound’s additional substituents could modulate potency or selectivity .
2-{[5-(Adamantan-1-yl)-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N,N-Dimethylethanamine ()
This analog (C₁₇H₂₇N₅S) features a shorter sulfanyl-alkyl chain (dimethylethanamine vs. phenylethyl oxo group) and lacks the methoxyphenyl group.
Non-Adamantane Triazole Derivatives
2-Cyano-2-[2-(4-Methoxyphenyl)Hydrazinylidene]-N-(4-Sulfamoylphenyl)Ethanamide ()
This compound (C₁₆H₁₅N₅O₃S) shares a methoxyphenyl group but replaces the adamantane with a sulfamoylphenyl moiety. Key distinctions:
- Spectral Data : IR spectra show C≡N (2214 cm⁻¹) and C=O (1664 cm⁻¹) stretches, similar to the target compound’s carbonyl and nitrile functionalities.
Characterization
All compounds, including the target, were confirmed via:
- HRMS : For molecular ion verification.
- ¹H/¹³C-NMR : To assign substituent positions (e.g., methoxy protons at δ 3.77 in vs. δ 2.30 for methyl groups in ) .
- IR Spectroscopy : To identify carbonyl (C=O, ~1660 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups .
Structure-Activity Relationship (SAR) Analysis
Q & A
Basic: What methodological approaches are recommended to optimize the synthesis yield of this compound?
Answer:
Synthesis optimization requires systematic variation of reaction parameters:
- Catalysts: Palladium or copper-based catalysts improve coupling efficiency during triazole ring formation .
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate stability and reaction rates .
- Temperature: Controlled heating (60–80°C) minimizes side reactions during cyclization .
- Scale-Up: Continuous flow reactors improve reproducibility and reduce environmental impact for multi-step syntheses .
- Monitoring: Use TLC or HPLC to track reaction progress and isolate intermediates .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., adamantane methylene at δ 1.6–2.1 ppm, triazole protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ at m/z 488.6443) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry using SHELX software for refinement .
Basic: How can researchers assess solubility and stability for in vitro assays?
Answer:
- Solubility: Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Limited aqueous solubility (~<1 mg/mL) is common due to hydrophobic adamantane .
- Stability: Conduct accelerated degradation studies (e.g., pH 3–9 buffers, 37°C) with HPLC monitoring. Adamantane derivatives typically show stability under neutral conditions but degrade in strong acids/bases .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Functional Group Variation: Modify sulfanyl (e.g., replace phenylethyl with benzyl) or triazole substituents to probe bioactivity .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like fungal CYP51 or bacterial enzymes .
- Biological Assays: Screen derivatives against microbial panels or cancer cell lines, correlating IC₅₀ values with structural features .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
- Orthogonal Assays: Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion to rule out false positives .
- Purity Verification: Confirm compound purity (>95%) via HPLC to exclude confounding impurities .
- Structural Analog Comparison: Compare with analogs (e.g., ’s 2-chlorophenyl variant) to isolate substituent-specific effects .
Advanced: How to address challenges in crystallographic refinement for this compound?
Answer:
- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) data, critical for resolving disordered sulfanyl or methoxyphenyl groups .
- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Advanced: What computational methods predict metabolic pathways or toxicity?
Answer:
- In Silico Tools: Use SwissADME to predict CYP450 metabolism sites (e.g., sulfanyl oxidation) or ProTox-II for toxicity profiling .
- MD Simulations: Simulate binding to human serum albumin to assess plasma stability .
Advanced: How to design derivatives with improved pharmacokinetic properties?
Answer:
- LogP Optimization: Introduce polar groups (e.g., hydroxyl) to reduce logP from ~4.5 (parent compound) to <3.5 for better aqueous solubility .
- Prodrug Strategies: Esterify the carboxamide to enhance membrane permeability .
Advanced: What experimental phasing approaches are viable for novel analogs?
Answer:
- SAD/MAD Phasing: Incorporate selenium or bromine into substituents (e.g., replace methoxy with Br) for anomalous scattering .
- Fragment Screening: Co-crystallize with target enzymes (e.g., fungal lanosterol demethylase) to identify binding motifs .
Advanced: How to validate target engagement in cellular models?
Answer:
- Chemical Proteomics: Use click chemistry probes (e.g., alkyne-tagged derivatives) to pull down interacting proteins .
- Thermal Shift Assays: Monitor target protein melting temperature shifts upon compound binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
